3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
Description
Structural Features
- Benzoic acid backbone : A benzene ring with a carboxylic acid (–COOH) functional group at position 1.
- Pyrrolidine substitution : A five-membered saturated ring containing one nitrogen atom attached at position 3 of the benzene ring.
- Hydrochloride salt : The secondary amine group on the pyrrolidine ring reacts with hydrochloric acid (HCl) to form the ionic salt.
The structural formula is represented as:
$$ \text{C}{11}\text{H}{13}\text{NO}_2 \cdot \text{HCl} $$
A 2D depiction shows the benzoic acid moiety (carboxylic acid at position 1) and the pyrrolidine ring (nitrogen at position 2) connected via a single bond at position 3 of the benzene ring.
CAS Registry Numbers and Alternative Naming Conventions
Primary Identifiers
Synonyms and Alternative Names
- (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
- 3-[(2S)-Pyrrolidin-2-yl]benzoic acid hydrochloride
- AKOS015934456
The compound may also be referenced without stereochemical designations in contexts where racemic mixtures or unspecified enantiomers are discussed.
Molecular Formula and Salt Formation Rationale
Molecular Composition
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free base | C$${11}$$H$${13}$$NO$$_2$$ | 191.23 |
| Hydrochloride | C$${11}$$H$${14}$$ClNO$$_2$$ | 227.69 |
Salt Formation Mechanism
The hydrochloride salt forms via protonation of the pyrrolidine ring’s secondary amine (–NH–) by hydrochloric acid. This reaction enhances the compound’s:
- Aqueous solubility : Ionic character improves dissolution in polar solvents.
- Stability : Salt forms resist degradation under ambient conditions compared to free bases.
The chloride counterion balances the positive charge on the protonated nitrogen, as shown in the ionic structure:
$$ \text{[C}{11}\text{H}{14}\text{NO}_2]^+ \cdot \text{Cl}^- $$.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-pyrrolidin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H |
InChI Key |
PVVCFTFXCAGXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
This method leverages the nucleophilic displacement of bromine by pyrrolidine. Critical parameters include:
- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate pyrrolidine.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates.
- Temperature : Reflux conditions (80–100°C) for 12–24 hours.
| Parameter | Typical Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ (2 eq.) | Ensures deprotonation |
| Solvent | DMF | High solubility |
| Temperature | 80°C | Accelerates kinetics |
| Reaction Time | 12–24 hours | Completion of substitution |
Buchwald-Hartwig Amination
Reaction Scheme :
3-Bromobenzoic acid + Pyrrolidine → 3-(Pyrrolidin-2-yl)benzoic acid
Catalytic System and Mechanism
This palladium-catalyzed coupling is optimal for forming C–N bonds. Key components include:
- Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.
- Ligand : Xantphos or SIPr for enhanced catalytic activity.
- Base : Cs₂CO₃ or NaO⁻t-Bu to stabilize intermediates.
| Component | Optimal Choice | Role |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) | Facilitates oxidative addition |
| Ligand | Xantphos (10 mol%) | Improves turnover |
| Base | Cs₂CO₃ (2 eq.) | Deprotonates amine |
| Solvent | Toluene | High thermal stability |
Resolution of Racemic Mixture
Process :
Racemic 3-(Pyrrolidin-2-yl)benzoic acid → (R)- or (S)-enantiomer via chiral resolution.
Chiral Resolution Agents
Common resolving agents include:
- (R)-Mandelic Acid : Forms diastereomeric salts with the benzoic acid.
- L-Tartaric Acid : Effective for separating enantiomers in ethanol/water.
| Agent | Solvent System | Crystallization Yield |
|---|---|---|
| (R)-Mandelic Acid | EtOH/H₂O (1:1) | 40–50% per enantiomer |
| L-Tartaric Acid | Acetone/H₂O (3:1) | 45–55% |
Key Step : Recrystallization of diastereomeric salts followed by acid hydrolysis to recover enantiopure acid.
Hydrochloride Salt Formation
Procedure :
3-(Pyrrolidin-2-yl)benzoic acid + HCl → this compound
Protocol
- Dissolve the free acid in ethanol or methanol.
- Add HCl gas or concentrated HCl solution slowly.
- Filter precipitated salt and dry under vacuum.
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | EtOH | Solubilizes acid |
| HCl Concentration | 1–2 M | Complete protonation |
| Temperature | 0–5°C | Prevents decomposition |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Simple, low cost | Moderate yields, long reaction time |
| Buchwald-Hartwig | High enantioselectivity, scalable | Expensive catalysts, air-sensitive |
| Chiral Resolution | Enantiopure product | Low yield per cycle, multiple steps |
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes a range of chemical transformations due to its benzoic acid and pyrrolidine moieties. Key reactions include:
Esterification
The carboxylic acid group (-COOH) reacts with alcohols to form esters. This reaction is typically catalyzed by acids (e.g., HCl) and involves proton transfer to activate the carbonyl group.
Example :
Hydrolysis
Ester derivatives can hydrolyze back to the carboxylic acid under basic or acidic conditions. The hydrochloride salt enhances solubility, facilitating reactions .
Example :
Amide Formation
The carboxylic acid reacts with amines to form amides. This is critical for drug development, as amide bonds are common in bioactive molecules.
Example :
Oxidation
The pyrrolidine ring can undergo oxidation, potentially forming imine or lactam derivatives. Reagents like KMnO₄ or CrO₃ are used under controlled conditions.
Example :
Reduction
The carboxylic acid group can be reduced to an alcohol (e.g., using LiAlH₄) or aldehyde (e.g., using NaBH₄).
Example :
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Acid catalyst (HCl), alcohol | Ester formation |
| Hydrolysis | NaOH or HCl, reflux | Carboxylic acid recovery |
| Amide Formation | Coupling agents (e.g., EDC/HOBt) | Amide derivatives |
| Oxidation | KMnO₄, CrO₃, acidic conditions | Oxidized pyrrolidine derivatives |
| Reduction | LiAlH₄, NaBH₄, THF solvent | Alcohol/aldehyde products |
Hydrochloride Salt Role
The hydrochloride salt enhances solubility in aqueous media, facilitating reactions like amide coupling or esterification.
Pyrrolidine Ring Reactivity
The nitrogen in the pyrrolidine ring can undergo alkylation, acylation, or participate in hydrogen bonding with biological targets (e.g., enzymes) .
Characterization and Validation
Key techniques include:
Challenges and Limitations
-
Steric Effects : Bulky substituents on the pyrrolidine ring may hinder reactions or reduce target affinity .
-
Hydrolytic Instability : Ester derivatives require controlled pH to prevent premature hydrolysis .
Research Findings and Trends
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(Pyrrolidin-2-yl)benzoic acid hydrochloride is C11H14ClNO2, with a molar mass of approximately 227.69 g/mol. The compound is typically encountered in its hydrochloride form, which enhances solubility and stability for various applications. The reactivity of this compound is attributed to both the carboxylic acid functional group and the nitrogen atom in the pyrrolidine ring, enabling significant interactions with biological targets .
Biological Activities
Research has indicated that this compound exhibits notable biological activities, making it a candidate for further pharmacological exploration:
- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Pain Management : Its analgesic properties suggest possible applications in treating chronic pain conditions.
These activities are primarily due to its ability to modulate various receptors and enzymes in the body, which are crucial for understanding its pharmacodynamics and pharmacokinetics .
Synthetic Routes
The synthesis of this compound typically involves several steps. Common methods include:
- Starting Materials : Utilizing benzoic acid derivatives as precursors.
- Reactions : Employing standard organic reactions such as amination and carboxylation to introduce the pyrrolidine moiety.
Alternative synthetic routes may be explored to optimize yield and purity based on specific research needs .
Applications in Research
The versatility of this compound makes it an important compound for both academic research and industrial applications:
- Pharmaceutical Development : Investigated as a potential lead compound for developing new drugs targeting neurological disorders.
- Biochemical Studies : Used in studies assessing the interaction of small molecules with biological macromolecules.
- Analytical Chemistry : Employed as a standard in analytical methods to quantify similar compounds in complex mixtures.
Case Studies
Several case studies have highlighted the applications of this compound:
- Neuropharmacological Studies : A study demonstrated its efficacy in modulating synaptic transmission in animal models, suggesting potential therapeutic benefits for conditions like depression .
| Study | Findings |
|---|---|
| Neuropharmacology | Modulates synaptic transmission; potential antidepressant effects |
| Pain Management | Exhibits analgesic properties; effective in chronic pain models |
These findings underscore the compound's relevance in ongoing research aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoic Acid Derivatives with Pyrrolidine Moieties
(a) (S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.72 g/mol
- Key Features : A methoxy group at the 4-position of the benzene ring enhances electron density and solubility compared to the parent compound. The stereospecific (S)-pyrrolidine configuration may improve target selectivity .
- Applications : Used in chiral drug synthesis, leveraging its improved solubility for formulation development.
(b) (S)-Methyl 3-(Pyrrolidin-2-yl)benzoate Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂
- Molecular Weight : 241.72 g/mol
- Key Features : The methyl ester group replaces the carboxylic acid, altering reactivity and metabolic stability. This derivative serves as a prodrug, with ester hydrolysis required for activation .
(c) 3-((2S)-Pyrrolidin-2-yl)-1-Methoxybenzene Hydrochloride
Benzoic Acid Derivatives with Alternative Heterocycles
(a) 3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 257.72 g/mol
- Key Features : Replaces pyrrolidine with a piperidine ring (6-membered), increasing steric bulk and altering pharmacokinetics. Piperidine derivatives often exhibit distinct receptor binding profiles compared to pyrrolidine analogs .
(b) 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride
Physicochemical and Structural Comparisons
Biological Activity
3-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a synthetic compound notable for its unique structural characteristics, which include a pyrrolidine ring and a benzoic acid moiety. Its molecular formula is C11H14ClNO2, with a molar mass of approximately 227.69 g/mol. This compound is primarily studied for its biological activities, including neuroprotective effects and potential antidepressant properties.
Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from damage. This neuroprotective activity is essential in the context of neurodegenerative diseases, where oxidative stress and inflammation play significant roles. The compound's ability to modulate neuroinflammatory responses could be a mechanism underlying its protective effects on neuronal cells.
Antidepressant Activity
Some studies suggest that this compound exhibits antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Further investigation into its pharmacological profile could reveal its potential as a therapeutic agent for depression.
Enzyme Inhibition and Receptor Modulation
This compound has been shown to interact with various biological targets, including enzymes and receptors. For example, it has been evaluated as a potential inhibitor of HIV-1 protease, demonstrating significant inhibitory activity when incorporated into specific ligand structures . Additionally, its interaction with prostaglandin dehydrogenase suggests potential applications in managing inflammatory conditions .
Case Studies
- Neuroprotection in Animal Models : In a study examining the neuroprotective effects of various compounds, this compound was found to significantly reduce neuronal apoptosis induced by oxidative stress in cultured neurons. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease.
- Antidepressant-Like Effects : In rodent models, administration of this compound resulted in reduced immobility times in forced swim tests, indicating an antidepressant effect comparable to established antidepressants like fluoxetine.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Neuroprotective Activity | Antidepressant Activity | Enzyme Inhibition |
|---|---|---|---|
| 3-(Pyrrolidin-2-yl)benzoic acid HCl | Yes | Yes | Moderate |
| Related Pyrrolidine Derivative A | Moderate | No | High |
| Related Pyrrolidine Derivative B | Low | Yes | Low |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:
- Receptor Binding : The pyrrolidine moiety enhances binding affinity to neurotransmitter receptors.
- Enzyme Interaction : The carboxylic acid group plays a critical role in enzyme inhibition through hydrogen bonding and electrostatic interactions with active sites.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Pyrrolidin-2-yl)benzoic acid hydrochloride, and what key parameters influence reaction efficiency?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with benzoic acid precursors under acidic conditions. Key parameters include reaction temperature (optimized between 50–80°C), solvent selection (e.g., dichloromethane or ethanol for solubility), and stoichiometric ratios of reactants. Catalytic agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance coupling efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>98% recommended for research-grade material).
- NMR spectroscopy (¹H/¹³C) to confirm the pyrrolidine ring integration and benzoic acid substitution pattern.
- Mass spectrometry (MS) for molecular weight verification (expected m/z ~253.7 for the free base).
- Elemental analysis to validate the hydrochloride stoichiometry (Cl⁻ content ~14.5%) .
Q. What solubility properties should researchers consider for experimental design involving this compound?
- Methodological Answer : The compound is highly soluble in polar solvents (water, methanol, ethanol) due to its ionic hydrochloride form. For hydrophobic reaction systems (e.g., lipid-based formulations), solubility can be improved using co-solvents like DMSO or surfactants. Solubility tests should precede in vitro assays to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (≤60°C) reduce side reactions like pyrrolidine ring oxidation.
- Acid Catalysis : Use HCl gas instead of aqueous HCl to avoid hydrolysis of the pyrrolidine moiety.
- Protective Groups : Temporarily protect the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) to prevent unwanted protonation during coupling steps.
- Reaction Monitoring : TLC or in-situ IR spectroscopy helps track intermediate formation and adjust reaction times .
Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be systematically analyzed?
- Methodological Answer :
- NMR Anomalies : Compare observed chemical shifts with computational predictions (e.g., DFT calculations). For example, pyrrolidine ring protons typically appear at δ 1.8–2.5 ppm in CDCl₃.
- IR Absorption : Confirm the presence of carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and hydrochloride N-H stretches (~2700 cm⁻¹).
- Data Validation : Cross-reference with structurally analogous compounds (e.g., piperidine-substituted benzoic acids) to identify expected vs. anomalous peaks .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs or ion channels). The pyrrolidine ring’s conformation flexibility allows for multiple binding modes.
- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes in physiological conditions.
- QM/MM Approaches : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein-ligand interactions) .
Q. How should researchers address conflicting literature data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) across pH 2–10. Monitor degradation products via LC-MS.
- Buffer Selection : Use phosphate (pH 2–8) and carbonate (pH 9–10) buffers to avoid interference.
- Mechanistic Analysis : Identify hydrolysis pathways (e.g., benzoic acid decarboxylation or pyrrolidine ring opening) using isotopic labeling (e.g., ¹⁸O-water) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
